molecular formula C6H9ClF3NO B13028779 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13028779
M. Wt: 203.59 g/mol
InChI Key: FTCWVXUMTCPZHY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS 2375249-21-9) is a synthetically valuable azabicycloheptane derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C6H9ClF3NO and a molecular weight of 203.59 , features a fused oxa-azabicyclic ring system incorporating a trifluoromethyl group, a structural motif known to enhance the pharmacokinetic properties of bioactive molecules. The rigid, three-dimensional scaffold is highly relevant for the development of central nervous system (CNS) active agents, notably serving as a key structural core in azabicyclo[4.1.0]heptane allosteric modulators of the M4 muscarinic acetylcholine receptor, a promising target for neurological and psychiatric disorders . The presence of the trifluoromethyl group is a critical design element, often employed to improve metabolic stability, membrane permeability, and binding affinity in lead optimization campaigns. This compound is supplied as the hydrochloride salt to enhance stability and solubility. It is intended For Research Use Only and is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a versatile synthetic intermediate or a core scaffold for the design and synthesis of novel biologically active molecules. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)3-4-5(3)11-2-1-10-4;/h3-5,10H,1-2H2;1H

InChI Key

FTCWVXUMTCPZHY-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(C2N1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of furans with olefinic or acetylenic dienophiles . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural properties allow it to interact with various biological receptors, potentially leading to therapeutic effects. Research has indicated that the trifluoromethyl group significantly enhances binding affinity to target proteins involved in crucial signaling pathways.

Mechanisms of Action :

  • The bicyclic structure enables the compound to fit into biological receptors effectively.
  • It may inhibit or activate certain pathways, although specific molecular targets are still under investigation.

Organic Synthesis

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties facilitate the development of new compounds with desired biological activities.

Case Study 1: Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties in animal models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation, contributing to neuronal survival.

Case Study 2: Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The trifluoromethyl group appears to enhance its efficacy compared to similar compounds without this functional group.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity Score Key Data/Applications
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride C₆H₉ClF₃NO 227.59 7-CF₃ Reference (1.00) Industrial synthesis, pharmaceuticals
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₅H₈ClNO 133.58 None 0.77 Intermediate in bridged morpholine synthesis
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride C₆H₁₀ClNO 147.60 Larger ring (octane vs. heptane) 0.84 Building block for spirocyclic compounds
(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₅H₉ClFNO 153.58 7-F (vs. 7-CF₃) N/A Lower lipophilicity due to smaller substituent
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane C₆H₇F₃O 152.11 Three F atoms, no amine N/A Non-basic scaffold; limited reactivity in amination

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to unsubstituted or fluorine-only analogs .
  • Ring size differences (e.g., [4.1.0] vs. [2.2.1]) alter strain and reactivity. Smaller rings (e.g., [2.2.1]) are more rigid, while larger rings (e.g., [3.2.1]) offer conformational flexibility .
  • The absence of an amine group in 1,5,5-trifluoro-7-oxabicyclo[4.1.0]heptane limits its utility in reactions requiring basic nitrogen, such as nucleophilic substitutions .

Pharmacological Relevance

  • The target compound’s trifluoromethyl group is critical in modern drug design, improving binding affinity to hydrophobic pockets in enzymes or receptors .
  • In contrast, 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (without CF₃) is primarily a synthetic intermediate, lacking direct pharmacological activity .
  • Fluorinated analogs (e.g., 7-fluoro derivatives) show reduced bioactivity due to weaker electron-withdrawing effects compared to CF₃ .

Biological Activity

7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1R,4S,6S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
  • Molecular Formula : C7H9ClF3NO3
  • Molecular Weight : 247.6 g/mol
  • CAS Number : 1955485-19-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Binding Affinity Studies

In vitro studies have shown that derivatives of bicyclic compounds similar to 7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane exhibit varying affinities for dopamine transporters (Ki values ranging from 5 to 96 µM) when compared to cocaine and other related compounds . This suggests a potential role in modulating dopaminergic signaling.

Biological Activity Overview

The biological activities reported for this compound include:

  • Antidepressant Effects : Preliminary studies indicate that compounds with similar bicyclic structures can exhibit antidepressant-like effects in animal models by increasing serotonin levels in the synaptic cleft.
  • Cognitive Enhancement : Some derivatives have been noted for their potential in enhancing cognitive function, possibly through modulation of cholinergic pathways.
  • Neuroprotective Properties : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress.

Case Study 1: Antidepressant Activity

A study conducted on a series of bicyclic compounds demonstrated that certain derivatives exhibited significant antidepressant-like effects in the forced swim test (FST) model in rodents, suggesting a mechanism involving serotonin reuptake inhibition .

Case Study 2: Neuroprotection

Research has indicated that related bicyclic compounds can reduce neuronal apoptosis induced by oxidative stress in vitro, highlighting their potential as neuroprotective agents .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberKi Value (µM)Activity Type
Cocaine50-36-20.1Dopamine Transporter Inhibitor
WIN 35,065-2126949-80-80.05Dopamine Transporter Inhibitor
Bicyclic Derivative A1235439-60-75Antidepressant
Bicyclic Derivative B1486468-43-220Neuroprotective

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